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Compound of Interest

Compound Name: Etoxybamide

Cat. No.: B1671766 Get Quote

Absence of specific research on the antifungal properties of Etoxybamide necessitates a

broader analysis of its chemical profile and the structure-activity relationships of related amide

compounds.

While Etoxybamide has been identified as a potential sedative-hypnotic agent, a thorough

review of scientific literature reveals no specific studies on its structure-activity relationship

(SAR) as an antifungal. This guide, therefore, provides a detailed overview of Etoxybamide's

known chemical properties and explores the SAR of structurally analogous amide compounds

in various biological contexts to offer a comparative framework for researchers in drug

development.

Etoxybamide: Chemical Profile
Etoxybamide, systematically known as 4-hydroxy-N-(2-hydroxyethyl)butyramide, is a simple

aliphatic amide. Its chemical identity is crucial for any potential SAR studies.
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Property Value

IUPAC Name 4-hydroxy-N-(2-hydroxyethyl)butanamide

CAS Number 66857-17-8

Molecular Formula C6H13NO3

SMILES O=C(NCCO)CCCO

Documented Activity Sedative (hypnotic) drug candidate

Documented Biological Activity of Etoxybamide
Current scientific literature and chemical databases primarily classify Etoxybamide as a

sedative or hypnotic drug candidate. This suggests its principal biological effects are on the

central nervous system (CNS). The lack of data in the antifungal domain indicates this is not a

current area of investigation for this particular molecule.

Hypothetical Structure-Activity Relationship for
Antifungal Activity
In the absence of direct experimental data for Etoxybamide's antifungal activity, a hypothetical

SAR can be postulated based on the general principles of antifungal drug design and the

known SAR of other amide-containing compounds. For a molecule like Etoxybamide, key

areas for modification to explore potential antifungal activity would include:

The Aliphatic Chain: The length and branching of the four-carbon chain could influence

lipophilicity, a critical factor for cell membrane penetration in fungi.

The Amide Linkage: The stability and hydrogen bonding capacity of the amide group are

crucial for target interaction. Modifications here are generally limited without fundamentally

changing the compound class.

The N-substituent: The N-(2-hydroxyethyl) group offers a site for significant modification. The

hydroxyl group can be a key hydrogen bond donor or acceptor. Its position and the length of

the ethyl chain could be varied to probe the binding pocket of a potential fungal target.
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Potential Modifications for Antifungal SAR

Etoxybamide
(4-hydroxy-N-(2-hydroxyethyl)butyramide)

Vary Chain Length &
BranchingExplore Lipophilicity

Bioisosteric Replacement
(e.g., reverse amide, ester)

Probe Target Binding

Modify Hydroxyethyl Group
(e.g., alter chain length, add lipophilic groups)

Investigate Polar Interactions

Click to download full resolution via product page

Caption: Hypothetical modifications to the Etoxybamide scaffold for antifungal SAR

exploration.

Comparative SAR of Structurally Related Amides
To provide context, the SAR of other simple amide-containing molecules in different therapeutic

areas is summarized below.

Aliphatic Amides as Antimicrobial Agents
Studies on simple aliphatic amides and amines have shown that their antimicrobial activity is

influenced by chain length. Generally, compounds with chain lengths of 11 to 15 carbons

exhibit the most significant inhibitory activity against a range of microorganisms. This suggests

that the shorter four-carbon chain of Etoxybamide might be suboptimal for broad-spectrum

antimicrobial effects. Furthermore, for some amide series, methylation of the amide nitrogen

has been shown to increase activity.

N-Substituted Amides as CNS Agents
In the context of CNS activity, the nature of the N-substituent is a critical determinant of potency

and receptor selectivity. For sedative and hypnotic agents, the ability to cross the blood-brain
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barrier is paramount, which is influenced by factors such as lipophilicity, molecular weight, and

the presence of specific functional groups that can interact with CNS targets like GABA

receptors. The hydroxyl groups in Etoxybamide would increase polarity, which might affect its

CNS penetration and receptor binding characteristics.

Experimental Protocols for Antifungal SAR Studies
Should researchers wish to investigate the antifungal potential of Etoxybamide and its

analogs, a standard experimental workflow would be necessary.

1. Synthesis of Analogs:

A library of Etoxybamide analogs would be synthesized, systematically modifying the

aliphatic chain, the amide linkage, and the N-substituent.

2. In Vitro Antifungal Susceptibility Testing:

Broth Microdilution Assay: This is a standard method to determine the Minimum Inhibitory

Concentration (MIC) of the synthesized compounds against a panel of clinically relevant

fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

Fungal strains are cultured in appropriate broth media (e.g., RPMI-1640).

Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates.

A standardized fungal inoculum is added to each well.

Plates are incubated at 35°C for 24-48 hours.

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth compared to a drug-free control.

3. Cytotoxicity Assays:

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines

(e.g., HeLa, HepG2) is evaluated using assays such as the MTT or XTT assay.

4. Mechanism of Action Studies:
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For active compounds, further studies can be conducted to elucidate the mechanism of

action, such as ergosterol biosynthesis inhibition assays or cell membrane integrity assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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